Product packaging for 6-O-Methyldeoxyguanosine(Cat. No.:CAS No. 964-21-6)

6-O-Methyldeoxyguanosine

Cat. No.: B1594034
CAS No.: 964-21-6
M. Wt: 281.27 g/mol
InChI Key: BCKDNMPYCIOBTA-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance as a Central DNA Adduct in Genotoxicity Research

O(6)-Methyl-2'-deoxyguanosine, often abbreviated as O(6)-MeG or O(6)-mdG, is a primary DNA lesion formed following exposure to both environmental carcinogens and endogenous methylating agents. chemicalbook.comas-1.co.jp Sources include tobacco-specific nitrosamines like 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and the body's own S-adenosyl-L-methionine. chemicalbook.comas-1.co.jpnih.govnih.govnih.gov Its formation is a key event in DNA damage initiated by such alkylating agents. cymitquimica.comnih.gov

The significance of O(6)-Methyl-2'-deoxyguanosine in genotoxicity research stems from its potent mutagenic properties. nih.gov The addition of a methyl group at the O6 position of guanine (B1146940) disrupts the normal Watson-Crick base pairing. During DNA replication, this modified base has a tendency to mispair with thymine (B56734) instead of cytosine. cymitquimica.comunimedizin-mainz.de If this mismatch is not corrected before the next round of replication, it results in a permanent G:C to A:T transition mutation. cymitquimica.com These specific point mutations are frequently observed in critical genes of various cancers, such as the K-ras proto-oncogene, implicating O(6)-MeG adducts in the etiology of colorectal, lung, and bladder cancers.

Due to its direct role in causing mutations, O(6)-Methyl-2'-deoxyguanosine serves as a crucial biomarker for DNA damage and exposure to carcinogens. cymitquimica.com Studies have shown a direct link between the presence of O(6)-MeG adducts in tissues and the development of tumors. nih.govcambridge.org For instance, research on the carcinogen azoxymethane (B1215336) demonstrated that tissues with higher levels and persistence of O(6)-MeG were more prone to tumorigenesis. nih.gov The analysis of these adducts helps in understanding the mechanisms of chemical carcinogenesis and in assessing the genotoxic potential of various compounds. nih.gov

Overview of its Research Trajectory and Biological Importance

The study of O(6)-Methyl-2'-deoxyguanosine is intrinsically linked to the broader investigation of DNA damage and repair. A pivotal aspect of its biological importance is the cellular response it triggers. The primary defense mechanism against this lesion is a specialized DNA repair protein called O(6)-alkylguanine-DNA alkyltransferase (MGMT). mdpi.com MGMT directly reverses the damage by transferring the methyl group from the guanine to one of its own cysteine residues in an irreversible, stoichiometric reaction. ijcea.org The activity level of MGMT in a given tissue is a critical determinant of susceptibility to the carcinogenic effects of alkylating agents. ijcea.org

Research has evolved to explore the intricate interactions between O(6)-MeG and the cellular machinery. Studies using human DNA polymerases, such as polymerase η (hpol η), have investigated the mechanistic basis for the misincorporation of bases opposite the lesion. nih.govnih.gov These studies revealed that hpol η can incorporate both cytosine (the correct base) and thymine (the incorrect base) opposite O(6)-MeG with similar efficiency, providing a molecular explanation for its high mutagenic potential. nih.govnih.gov

More recent research has ventured into the therapeutic potential of derivatives of this compound. The triphosphate form, O(6)-methyl-2'-deoxyguanosine-5'-triphosphate (O(6)-methyl-dGTP), has been evaluated for its anti-cancer properties. childrensmercy.org Studies have shown it exhibits significant cytotoxicity against glioblastoma cells, including those resistant to the standard chemotherapeutic agent temozolomide. childrensmercy.org The mechanism involves incorporation into the genome, leading to replication stress and cell death, highlighting a novel avenue for cancer therapy. childrensmercy.org The ongoing research continues to unravel the complex roles of O(6)-Methyl-2'-deoxyguanosine, from a marker of DNA damage to a potential tool in developing new cancer treatments.

Chemical Compound Data

Below are interactive tables detailing the properties of O(6)-Methyl-2'-deoxyguanosine and a list of other chemical compounds mentioned throughout this article.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N5O4 B1594034 6-O-Methyldeoxyguanosine CAS No. 964-21-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

964-21-6

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

IUPAC Name

(2R,3S,5R)-5-(2-amino-6-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C11H15N5O4/c1-19-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15)/t5-,6+,7+/m0/s1

InChI Key

BCKDNMPYCIOBTA-RRKCRQDMSA-N

Isomeric SMILES

COC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)N

Canonical SMILES

COC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N

Other CAS No.

964-21-6

sequence

N

Synonyms

2'-deoxy-O(6)-methylguanosine
O(6)-methyl-2'-deoxyguanosine
O(6)-methyl-2'-deoxyguanosine, (alpha)-isomer
O(6)-methyldeoxyguanosine

Origin of Product

United States

Mechanisms of O 6 Methyl 2 Deoxyguanosine Formation in Biological Systems

Alkylating Agent-Mediated Adduct Generation

O(6)-MeG is a DNA lesion formed when a methyl group is added to the O(6) position of a guanine (B1146940) base. pnas.orgnih.gov This modification is primarily caused by alkylating agents, which are reactive chemicals that can transfer alkyl groups to nucleophilic sites on DNA. researchgate.net Although methylation at the N7 position of guanine is more frequent, the O(6)-methylation is considered the most miscoding and mutagenic of these adducts. nih.govnih.gov

Exposure to alkylating agents from the environment and diet is a significant source of O(6)-MeG formation. novapublishers.com These compounds are present in a wide array of common products and byproducts. Notable sources include N-nitroso compounds (NOCs), which are found in tobacco smoke and certain foods like bacon, sausages, and cheese. wikipedia.orgnih.gov NOCs can also be formed in the gastrointestinal tract, particularly following the consumption of red meat. wikipedia.org Other dietary and environmental sources containing alkylating agents include processed meats, fish, beer, and drinking water. researchgate.netnovapublishers.com Furthermore, the combustion of organic matter, such as in grilling foods, can produce these potent carcinogens. pnas.org Certain chemotherapeutic drugs, such as temozolomide and dacarbazine, are designed as powerful methylating agents. nih.gov

Table 1: Exogenous Sources of Alkylating Agents

Source CategorySpecific ExamplesRelevant Compounds
Diet Processed meats (bacon, sausages), cheese, fish, grilled foodsN-nitroso compounds (NOCs)
Beverages Beer, drinking waterAlkylating agents (unspecified)
Lifestyle Tobacco smokeN-nitroso compounds (NOCs), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
Pharmaceuticals Anticancer drugsTemozolomide, Dacarbazine

In addition to external sources, O(6)-MeG can be formed from methylating agents produced within the body. researchgate.netnovapublishers.com A primary endogenous methyl donor is S-adenosylmethionine (SAM), which can aberrantly methylate guanine. nih.govnih.govoup.com Another significant endogenous pathway is the formation of N-nitroso compounds through the reaction of primary amines with nitrosating agents like nitrates and nitrous anhydride, which can be formed from nitric oxide. researchgate.netnovapublishers.com This process of endogenous nitrosation can be exacerbated by chronic inflammatory conditions, which increase nitric oxide levels and can promote the formation of NOCs in locations such as the large intestine. novapublishers.comwikipedia.org For instance, the nitrosated bile acid n-nitrosoglycocholic acid has been shown to methylate DNA. oup.com

The chemical formation of O(6)-MeG involves the nucleophilic attack of the O6 position of guanine on an electrophilic methyl group from a methylating agent. Many N-nitroso compounds, such as N-nitrosodimethylamine (NDMA), are not directly reactive but require metabolic activation. mdpi.com This activation is often carried out by cytochrome P450 enzymes, which hydroxylate the compound. The resulting intermediate is unstable and rearranges to form a highly reactive methyldiazonium ion. mdpi.com This potent electrophile then readily transfers a methyl group to the oxygen atom of guanine, forming the O(6)-Methyl-2'-deoxyguanosine adduct. mdpi.com Other alkylating agents may react directly with DNA without prior metabolic activation. acs.orgnih.govethz.ch

Pathways of O(6)-Methyl-2'-deoxyguanosine Incorporation into DNA

Once methylating agents are present, the O(6)-MeG lesion can become part of the DNA molecule through two distinct pathways: direct modification of an existing guanine base or incorporation of a pre-formed modified nucleotide during DNA synthesis.

The most common pathway for the formation of O(6)-MeG is the direct alkylation of a guanine residue that is already incorporated into the DNA double helix. novapublishers.comresearchgate.net Reactive methylating species, generated from either exogenous or endogenous sources, can access the DNA within the cell nucleus. These agents then directly transfer a methyl group to the O6 position of guanine bases within the DNA sequence. mdpi.com This direct modification results in the in-situ formation of the O(6)-Methyl-2'-deoxyguanosine lesion without altering the primary phosphodiester backbone of the DNA.

A second, less direct pathway involves the formation of the modified nucleoside triphosphate, O(6)-methyl-2'-deoxyguanosine-5'-triphosphate (O(6)-methyl-dGTP), in the cellular nucleotide pool. This modified precursor can then be utilized by DNA polymerases during the process of DNA replication. nih.govchildrensmercy.org In vitro studies have demonstrated that DNA polymerases I and alpha can incorporate O(6)-MedGMP into newly synthesized DNA strands when a template containing thymine (B56734) is present. nih.govscilit.comoup.com Further research has shown that O(6)-methyl-dGTP can be incorporated into the genomic DNA of cells, leading to replication stress and the induction of DNA damage. childrensmercy.org This pathway indicates that DNA polymerases can mistakenly recognize the modified nucleotide and insert it into a growing DNA chain, thereby introducing the lesion into the genome during synthesis.

Cellular and Subcellular Contexts Influencing O(6)-Methyl-2'-deoxyguanosine Formation

The formation of O(6)-Methyl-2'-deoxyguanosine (O6-MeG), a mutagenic DNA lesion, is not a stochastic event occurring uniformly throughout the genome. Instead, its genesis and persistence are profoundly influenced by a complex interplay of factors within specific cellular and subcellular environments. These contexts, ranging from the architectural organization of DNA to the enzymatic machinery of the cell, dictate the ultimate level of this DNA adduct.

A primary determinant of O6-MeG formation is the cell's capacity for DNA repair, principally mediated by the O6-methylguanine-DNA methyltransferase (MGMT) enzyme. aacrjournals.orgnih.gov This protein directly reverses the alkylation at the O6 position of guanine by transferring the methyl group to one of its own cysteine residues. nih.gov Consequently, the level of MGMT expression and activity within a cell is a critical factor; cells with high MGMT levels can efficiently remove O6-MeG adducts, thus preventing their accumulation, while cells with low or no MGMT activity are far more susceptible. aacrjournals.orgnih.gov

The subcellular localization of the repair machinery further refines this protective effect. Research has shown that the human MGMT enzyme is not diffusely spread throughout the nucleus but is concentrated in speckles at sites of active transcription. nih.gov This strategic positioning suggests a targeted repair mechanism, where the regions of the genome that are actively being transcribed—and are therefore more open and potentially vulnerable—receive preferential repair. nih.gov This implies that the net formation of persistent O6-MeG lesions is likely lower in these specific, transcriptionally active nuclear domains.

The broader chromatin structure also plays a significant role. DNA in unwound, active chromatin (euchromatin) at sites of transcription or replication is considered more vulnerable to damage from chemical agents. nih.gov The accessibility of the DNA in these regions to alkylating agents can facilitate the formation of adducts like O6-MeG. Conversely, the condensed nature of heterochromatin might offer some physical protection, although the relationship between chromatin state and adduct formation is complex. nih.govluc.edu

Furthermore, the expression of MGMT itself is subject to regulation, creating another layer of cellular context. Epigenetic silencing, particularly the hypermethylation of CpG islands in the MGMT gene promoter, is a common mechanism for shutting down its expression in various tumor cells. aacrjournals.orgoup.comoup.com This methylation leads to a condensed chromatin structure at the MGMT promoter, preventing transcription factors from binding and thereby silencing the gene. nih.govnih.gov This creates a cellular state that is deficient in repair, leading to the accumulation of O6-MeG upon exposure to alkylating agents.

Finally, the metabolic state of the cell can influence the generation of the alkylating species that cause O6-MeG formation. Some compounds, like dacarbazine, are pro-drugs that require metabolic activation by cellular enzymes, such as cytochrome P450, to become potent alkylating agents. mdpi.comoup.com Therefore, the enzymatic profile of a specific cell type (e.g., liver cells with high P450 activity) can determine its capacity to generate the ultimate carcinogen, thereby influencing the rate of O6-MeG formation. oup.com There is also considerable interindividual variation in the ability to metabolize these agents, which contributes to differing levels of O6-MeG formation. nih.gov

Table 1: Factors Influencing O(6)-Methyl-2'-deoxyguanosine Formation and Persistence

FactorInfluence on O6-MeG LevelsMechanismReferences
MGMT Expression Level InverseHigh MGMT levels lead to efficient removal of the O6-MeG adduct, reducing its persistence. aacrjournals.orgnih.govnih.gov
MGMT Promoter Methylation DirectHypermethylation silences the MGMT gene, leading to decreased protein expression and reduced repair capacity, thus increasing O6-MeG levels. nih.govoup.comoup.comimrpress.com
Subcellular Localization of MGMT Region-Specific (Inverse)MGMT is concentrated at active transcription sites, leading to preferential repair and lower net formation of O6-MeG in these specific nuclear regions. nih.gov
Chromatin Accessibility DirectOpen, transcriptionally active chromatin (euchromatin) is more accessible to alkylating agents, potentially increasing the initial rate of O6-MeG formation. nih.govluc.edu
Metabolic Activation of Pro-drugs Cell-Type Dependent (Direct)Cells with high levels of specific enzymes (e.g., cytochrome P450) can more efficiently convert certain pro-drugs into reactive alkylating species. mdpi.comoup.com

Dna Repair Pathways for O 6 Methyl 2 Deoxyguanosine Lesions

O(6)-Alkylguanine-DNA Alkyltransferase (AGT/MGMT) Mechanism

The primary defense against O(6)-Methyl-2'-deoxyguanosine is a specialized DNA repair protein known as O(6)-Alkylguanine-DNA Alkyltransferase (AGT), also referred to as O(6)-methylguanine-DNA methyltransferase (MGMT). mdpi.comencyclopedia.pub This enzyme is ubiquitously expressed in a variety of organisms, from bacteria to humans, highlighting its crucial role in maintaining genomic integrity. spandidos-publications.comnih.gov

Direct Demethylation Reaction Chemistry

The repair mechanism employed by MGMT is a direct and stoichiometric transfer of the methyl group from the O(6) position of guanine (B1146940) to a specific cysteine residue within its own active site. mdpi.comencyclopedia.pubacs.org This reaction restores the normal guanine base in the DNA in a single step. spandidos-publications.comcaymanchem.com The active site cysteine, specifically Cys145 in human MGMT, acts as the acceptor for the alkyl group. aimspress.comacs.orgresearchgate.net This process does not require any cofactors and is a direct reversal of the DNA damage. acs.orgembopress.org

Stoichiometric "Suicide" Inactivation of MGMT

The transfer of the methyl group to the cysteine residue results in the irreversible inactivation of the MGMT protein. uniprot.orgmedchemexpress.com Because one molecule of MGMT is consumed for every lesion repaired, this process is termed a "suicide" mechanism. mdpi.comspandidos-publications.comiiarjournals.org The now-alkylated and inactive MGMT is subsequently degraded. imrpress.comnih.gov The cell's capacity to repair O(6)-Methyl-2'-deoxyguanosine is therefore limited by the available pool of active MGMT molecules, which can only be replenished through de novo protein synthesis. spandidos-publications.comtandfonline.com

Influence of DNA Sequence Context on MGMT Repair Kinetics

The rate at which MGMT repairs O(6)-Methyl-2'-deoxyguanosine can be influenced by the surrounding DNA sequence. nih.gov However, studies examining the repair of O(6)-Me-dG adducts within specific gene sequences, such as the K-ras protooncogene, have shown that while there are some variations, the repair rates are not dramatically different across various positions. For instance, the second-order rate constants for the repair of O(6)-Me-dG at the first and second positions of K-ras codon 12 were found to be similar. nih.gov This suggests that the local sequence context may not be the primary determinant for mutational hotspots associated with this lesion. nih.gov Other research has indicated that the binding of MGMT to DNA is the rate-determining step in the repair process and that the protein covers approximately eight base pairs of the DNA substrate. nih.gov

Transcriptional and Post-Translational Regulation of MGMT Activity

The expression and activity of MGMT are tightly controlled at both the transcriptional and post-translational levels.

Transcriptional Regulation: MGMT gene expression is significantly influenced by epigenetic modifications, particularly the methylation of CpG islands in its promoter region. mdpi.comfrontiersin.org Hypermethylation of the MGMT promoter leads to gene silencing and reduced protein expression. oup.com A variety of transcription factors, including Sp1, NF-κB, AP-1, and CEBP, are known to activate MGMT transcription. nih.govnih.gov Conversely, the tumor suppressor protein p53 has been associated with the repression of MGMT transcription. nih.govnih.gov

Post-Translational Regulation: Following its synthesis, the MGMT protein can undergo several post-translational modifications that modulate its stability and activity. nih.govresearchgate.net These modifications include phosphorylation, ubiquitination, and sumoylation. nih.govaacrjournals.orgnih.gov For example, phosphorylation can regulate MGMT's enzymatic activity, while ubiquitination marks the inactivated protein for degradation. imrpress.comnih.govdiff.org Sumoylation has also been shown to enhance the catalytic activity of MGMT slightly. aacrjournals.org

Involvement of Other DNA Repair Systems in O(6)-Methyl-2'-deoxyguanosine Processing

While MGMT is the principal repair protein for O(6)-Methyl-2'-deoxyguanosine, other DNA repair pathways can recognize and process this lesion, particularly when MGMT is deficient or overwhelmed.

Mismatch Repair (MMR) Pathway Interactions with O(6)-Methyl-2'-deoxyguanosine

The Mismatch Repair (MMR) system plays a significant role in the cellular response to O(6)-Methyl-2'-deoxyguanosine. scirp.org During DNA replication, O(6)-methylguanine can mispair with thymine (B56734). nih.govaimspress.com This O(6)-methylguanine:thymine (O(6)-meG:T) mismatch is recognized by the MMR machinery, specifically by the MutS protein homolog (MSH2-MSH6 complex in humans). spandidos-publications.comoup.com

The interaction of the MMR system with the O(6)-meG:T lesion does not lead to its direct repair. Instead, it is thought to trigger a futile cycle of repair attempts. scirp.orgnih.gov The MMR system attempts to remove the thymine opposite the lesion, but since O(6)-methylguanine remains, a new thymine is often re-inserted during the subsequent repair synthesis. scirp.org These repeated cycles of excision and resynthesis can lead to the formation of single-strand breaks, which, if encountered by a replication fork, can be converted into lethal double-strand breaks, ultimately leading to cell cycle arrest and apoptosis. spandidos-publications.comscirp.org In some contexts, the MMR system can collaborate with methyltransferases to facilitate the repair of O(6)-meG:T mismatches. nih.govuq.edu.au

Interactive Data Table: Key Proteins in O(6)-Methyl-2'-deoxyguanosine Repair

ProteinFunction in O(6)-Methyl-2'-deoxyguanosine RepairMechanism
O(6)-Alkylguanine-DNA Alkyltransferase (AGT/MGMT)Directly removes the methyl group from O(6)-methylguanine.Stoichiometric transfer of the methyl group to an internal cysteine residue, leading to its own inactivation. mdpi.comembopress.org
MutS Homologs (e.g., MSH2-MSH6)Recognizes the O(6)-methylguanine:thymine mismatch.Initiates a futile cycle of mismatch repair that can lead to cell death. spandidos-publications.comoup.com
MutL Homologs (e.g., MLH1-PMS2)Participates in the MMR pathway following lesion recognition by MutS.Coordinates the downstream signaling and processing of the mismatch. nih.govspandidos-publications.com

Potential Roles and Limitations of Base Excision Repair (BER)

The Base Excision Repair (BER) pathway is a major cellular mechanism for correcting small, non-helix-distorting base lesions, including those caused by alkylation. While O(6)-Methyl-2'-deoxyguanosine (O(6)-MeG) is primarily repaired by the dedicated O(6)-methylguanine-DNA methyltransferase (MGMT) protein, BER has been considered as a potential secondary repair pathway. nih.gov

The involvement of BER in addressing O(6)-MeG is complex and appears to be limited. The canonical BER pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base. However, a specific, highly efficient glycosylase for O(6)-MeG has not been identified, suggesting that this direct initiation of BER is not a primary route for its removal.

Despite this, some studies suggest an indirect link or a minor role for BER. For instance, research on the effects of O(6)-methyl-2'-deoxyguanosine-5'-triphosphate (O(6)-methyl-dGTP) in glioblastoma cells showed an enrichment of gene sets related to BER pathways. researchgate.net This indicates that the presence of the modified nucleotide can trigger a broader DNA damage response that includes the upregulation of BER components. researchgate.net However, the direct action of BER on the O(6)-MeG lesion within the DNA strand is considered inefficient compared to the direct reversal mechanism of MGMT. nih.gov The cytotoxic effects of O(6)-MeG are often observed in cells that lack MGMT but have an intact mismatch repair (MMR) system, which can lead to futile repair cycles and cell death, further highlighting that BER is not the principal pathway for this lesion. aimspress.com

AspectFindingSource
Primary Repair PathwayO(6)-Methylguanine-DNA Methyltransferase (MGMT) is the main repair protein for O(6)-MeG. nih.gov
BER InitiationNo specific, highly efficient DNA glycosylase has been identified for directly excising O(6)-MeG.N/A
Gene ExpressionExposure to O(6)-methyl-dGTP can lead to the upregulation of genes involved in the BER pathway. researchgate.net
Overall EfficacyBER is considered a minor and less efficient pathway for O(6)-MeG repair compared to direct reversal by MGMT. nih.gov

Considerations for Nucleotide Excision Repair (NER) in O(6)-Methyl-2'-deoxyguanosine Removal

Nucleotide Excision Repair (NER) is a versatile DNA repair system that typically targets bulky, helix-distorting lesions. While O(6)-MeG is a small adduct that causes minimal distortion to the DNA helix, evidence suggests that NER can be involved in its repair under specific circumstances, particularly for larger O(6)-alkylguanine adducts. nih.govoup.com

Studies have shown that while MGMT is effective at removing smaller alkyl groups like the methyl group in O(6)-MeG, the repair of bulkier or branched-chain O(6)-alkylguanine lesions can rely on the NER pathway. nih.gov This indicates that the size of the alkyl adduct at the O(6) position is a key determinant of which repair pathway is engaged.

A crucial development in understanding NER's role has been the discovery of Alkyltransferase-Like (ATL) proteins. mdpi.comencyclopedia.pub These proteins bind specifically to O(6)-alkylguanine lesions but lack the catalytic cysteine residue necessary for direct repair. nih.gov Instead of repairing the lesion themselves, ATLs act as damage sensors. By binding to the O(6)-MeG lesion, they "flag" the damage and recruit the machinery of the NER pathway to remove the lesion. mdpi.comencyclopedia.pubebi.ac.uk This unique mechanism creates a functional bridge between the recognition of a base lesion and the NER pathway, which traditionally handles more complex DNA distortions. ebi.ac.uk

ConditionRole of NERMechanismSource
Small Adducts (e.g., O(6)-MeG)Minor or indirect role.Primarily repaired by MGMT. NER involvement is often mediated by ATL proteins. nih.govmdpi.com
Bulky/Branched-Chain AdductsSignificant repair pathway.Directly recognizes and removes larger O(6)-alkylguanine lesions that are poor substrates for MGMT. nih.gov
Presence of ATL ProteinsEssential recruited pathway.ATL proteins bind to the O(6)-MeG lesion and actively recruit NER components to the site of damage. encyclopedia.pubebi.ac.uk

Structural and Functional Analysis of Alkyltransferase-Like (ATL) Proteins in Relation to O(6)-Methyl-2'-deoxyguanosine

Alkyltransferase-Like (ATL) proteins represent a unique class of DNA repair proteins that are structurally related to O(6)-alkylguanine-DNA alkyltransferases (AGTs/MGMT) but are functionally distinct. mdpi.comnih.gov They play a critical role in cellular defense against the harmful effects of DNA alkylation, specifically lesions like O(6)-MeG, through a novel surveillance and signaling mechanism. nih.gov

Structural Analysis: Structurally, ATL proteins adopt an AGT-like fold. researchgate.net However, they possess a key difference: they lack the reactive cysteine residue within the active site that is essential for the direct transfer of the alkyl group from the damaged guanine. nih.gov This absence renders them catalytically inactive for direct DNA repair. nih.gov Structural studies of ATL proteins, such as those from Schizosaccharomyces pombe, in complex with DNA containing O(6)-MeG reveal that the protein binds to the damaged DNA and flips the nucleotide out of the helix, a feature also seen in active AGT proteins. mdpi.comebi.ac.uk However, the ATL-DNA interaction results in a greater distortion of the DNA backbone compared to the interaction with AGT. ebi.ac.uk

Functional Analysis: Functionally, ATLs act as damage sensors rather than direct repair enzymes. Their primary role is to bind tightly to DNA containing O(6)-alkylguanine lesions. nih.govresearchgate.net This binding has two major consequences:

Inhibition of MGMT: By binding to the O(6)-MeG lesion, ATL proteins can physically block the access of active MGMT, thereby inhibiting its repair activity. nih.govresearchgate.net

Recruitment of NER: The primary protective mechanism of ATLs involves sculpting the alkylated DNA into a conformation that is recognized by the Nucleotide Excision Repair (NER) machinery. mdpi.comebi.ac.uk Structural and genetic evidence shows that ATLs create a structural intersection between base damage processing and the NER pathway, recruiting key NER components like UvrA, UvrC, ERCC1, and XPG to the site of the lesion. ebi.ac.uk

This mechanism demonstrates a sophisticated cross-talk between different DNA repair pathways, where ATLs act as molecular switches, shunting O(6)-MeG lesions from a direct reversal pathway towards the NER pathway for removal. nih.gov

FeatureDescriptionSource
Structure Adopts an AGT-like fold but lacks the catalytic active site cysteine. nih.govresearchgate.net
Catalytic Activity None. Cannot directly remove the methyl group from O(6)-MeG. nih.gov
Primary Function Acts as a damage sensor by binding to O(6)-alkylguanine lesions. mdpi.comresearchgate.net
Mechanism of Action Binds to the O(6)-MeG lesion, distorts the DNA, and recruits the NER pathway for repair. mdpi.comebi.ac.uk
Interaction with MGMT Can inhibit MGMT-mediated repair by competing for the lesion site. nih.govresearchgate.net

Molecular and Cellular Consequences of Persistent O 6 Methyl 2 Deoxyguanosine

Mutagenic Outcomes of O(6)-Methyl-2'-deoxyguanosine

O(6)-MeG is a potent premutagenic lesion primarily because its altered chemical structure disrupts the normal Watson-Crick base pairing during DNA replication. This disruption is the root cause of specific mutational signatures observed in various cancers.

Contrary to causing transversion mutations, the primary mutagenic outcome of O(6)-MeG is the induction of G:C to A:T transition mutations. aacrjournals.orgcymitquimica.com The methyl group at the O(6) position of guanine (B1146940) interferes with the normal hydrogen bonding with cytosine. Instead, it promotes the mispairing of the modified guanine base with thymine (B56734) during DNA replication. aacrjournals.orgnih.gov This mispairing is a critical step that, if not corrected, leads to a permanent alteration in the DNA sequence in the subsequent round of replication. The presence of O(6)-methylguanine is read as an adenine (B156593) by DNA polymerase, which then incorrectly incorporates a thymine opposite it. aacrjournals.org This leads to a G:C base pair being replaced by an A:T base pair. This type of mutation is a hallmark of damage induced by alkylating agents. aacrjournals.org

During DNA replication, the presence of an O(6)-MeG lesion in the template strand presents a challenge to the DNA polymerase. The polymerase frequently misinterprets O(6)-MeG as adenine and, consequently, incorporates thymine into the newly synthesized strand opposite the lesion. osti.govunimedizin-mainz.de This misincorporation event creates an O(6)-MeG:T mismatch. If this mismatch is not recognized and repaired by the cell's machinery, the subsequent round of DNA replication will use the newly synthesized strand (containing the thymine) as a template. This results in the permanent substitution of the original guanine with an adenine, thus fixing the G:C to A:T transition mutation in the genome. unimedizin-mainz.de The efficiency of this misincorporation can be high, making O(6)-MeG a highly mutagenic lesion. nih.gov

The G:C to A:T transition mutations induced by O(6)-MeG are not randomly distributed throughout the genome but can occur in critical genes that regulate cell growth and division, such as proto-oncogenes and tumor suppressor genes.

K-ras Proto-oncogene: The activation of the K-ras proto-oncogene through point mutations is a common event in various cancers, including colorectal cancer. aacrjournals.org Studies have shown a strong association between the presence of G to A mutations in the K-ras gene and the silencing of the O(6)-methylguanine-DNA methyltransferase (MGMT) gene, which is responsible for repairing O(6)-MeG adducts. aacrjournals.orgaacrjournals.org This suggests that the failure to repair O(6)-MeG leads to the characteristic transition mutations that can constitutively activate the K-ras protein, promoting uncontrolled cell proliferation.

p53 Tumor Suppressor Gene: The p53 tumor suppressor gene is frequently mutated in human cancers, with G:C to A:T transitions being a common type of mutation observed. aacrjournals.org Epigenetic silencing of the MGMT gene through promoter hypermethylation has been linked to an increased frequency of these specific mutations in the p53 gene in cancers like colorectal and non-small cell lung cancer. aacrjournals.orgaacrjournals.org The inactivation of p53 through O(6)-MeG-induced mutations compromises its function in regulating cell cycle arrest and apoptosis, thereby contributing to tumor development. pnas.org The presence of O(6)-methylguanine on the transcribed strand of the p53 gene can lead to transcriptional mutagenesis, resulting in the production of mutant p53 protein with reduced tumor-suppressor function. pnas.org

Table 1: Impact of O(6)-Methyl-2'-deoxyguanosine on Key Cancer-Related Genes

Gene Gene Type Consequence of G:C to A:T Mutation Associated Cancer Types
K-ras Proto-oncogene Constitutive activation leading to uncontrolled cell proliferation. Colorectal Cancer
p53 Tumor Suppressor Gene Inactivation, leading to loss of cell cycle control and apoptosis regulation. Colorectal Cancer, Non-Small Cell Lung Cancer

Cellular Responses to O(6)-Methyl-2'-deoxyguanosine-Induced DNA Damage

Cells have evolved intricate signaling pathways to detect and respond to DNA damage, including the presence of O(6)-MeG adducts. These responses are crucial for maintaining genomic stability and determining the fate of the cell.

The presence of O(6)-MeG:T mismatches, formed during DNA replication, can be recognized by the mismatch repair (MMR) system. nih.govresearchgate.net However, instead of correcting the mismatch, the MMR system's attempt to repair the lesion can lead to futile repair cycles. This process can result in the formation of single-strand breaks and subsequently double-strand breaks, which are potent inducers of replication stress. researchgate.net

This replication stress activates DNA damage checkpoints, which are signaling cascades that halt cell cycle progression to allow time for DNA repair. nih.govfrontiersin.org Key sensor kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated in response to these DNA lesions. researchgate.netnih.gov The activation of these kinases initiates a phosphorylation cascade involving downstream effector proteins like CHK1 and CHK2, which ultimately mediate the cellular response to the damage. researchgate.net

A primary consequence of DNA damage checkpoint activation is the induction of cell cycle arrest. nih.govnih.gov In the case of O(6)-MeG-induced damage, the cell cycle can be arrested at different phases, with a notable arrest often observed in the G2/M phase. researchgate.net This arrest prevents cells with damaged DNA from entering mitosis, thereby avoiding the propagation of mutations.

The O(6)-MeG/MMR-dependent signaling pathway plays a crucial role in triggering these cell cycle perturbations. nih.govresearchgate.netnih.gov Studies have shown that cells with a functional MMR system exhibit cell cycle arrest in both the first and second cell cycles following exposure to methylating agents that produce O(6)-MeG. nih.govresearchgate.net At lower levels of damage, a transient arrest in the S-phase of the second cell cycle may occur, followed by cell survival. However, at higher damage levels, a more sustained arrest in the second S-phase can lead to a cessation of DNA replication and the initiation of apoptosis. researchgate.netnih.gov

Table 2: Cellular Responses to O(6)-Methyl-2'-deoxyguanosine

Cellular Response Key Molecular Players Outcome
Replication Stress Mismatch Repair (MMR) system, DNA Polymerase Formation of DNA strand breaks.
DNA Damage Checkpoint Activation ATM, ATR, CHK1, CHK2, p53 Phosphorylation cascade to signal DNA damage.
Cell Cycle Arrest p53, p21, Cyclin/CDK complexes Halt in cell cycle progression (e.g., G2/M phase) to allow for DNA repair or apoptosis.

Pathways of Programmed Cell Death Initiated by O(6)-Methyl-2'-deoxyguanosine

The persistence of O(6)-Methyl-2'-deoxyguanosine (O(6)MeG) in cellular DNA is a potent trigger for programmed cell death, primarily apoptosis. This cytotoxic effect is not initiated by the mere presence of the adduct but rather by its processing during critical cellular activities, particularly DNA replication. The induction of apoptosis by O(6)MeG is critically dependent on a functional DNA Mismatch Repair (MMR) system. nih.govnih.govnih.gov Cells lacking a competent MMR pathway exhibit "methylation tolerance," where they can survive despite the presence of O(6)MeG lesions, albeit at the cost of increased mutagenesis. nih.gov

The process begins when DNA polymerase encounters an unrepaired O(6)MeG lesion during replication and preferentially incorporates thymine opposite it, creating an O(6)MeG:T mispair. nih.gov This mismatch is recognized by the MMR machinery, specifically the MutSα (a heterodimer of MSH2 and MSH6) complex. nih.gov What follows is a series of "futile repair" cycles. The MMR system attempts to excise the newly synthesized strand containing the thymine, but upon resynthesis, DNA polymerase is likely to re-insert a thymine opposite the persistent O(6)MeG. nih.gov These iterative cycles of repair attempts are thought to generate persistent single-strand breaks or gaps, which are critical signaling intermediates. nih.gov

If these gaps persist into a second round of DNA replication, they can lead to the collapse of replication forks and the formation of highly toxic DNA double-strand breaks (DSBs). nih.govresearchgate.net These DSBs are potent activators of DNA damage response (DDR) pathways that ultimately converge on the apoptotic machinery. nih.govresearchgate.net The activation of apoptosis is often observed as a delayed event, occurring more than 48 hours after the initial damage and typically during the second cell cycle post-treatment, coinciding with an S-phase or G2/M arrest. nih.govmit.eduresearchgate.net

Two primary pathways for O(6)MeG-induced apoptosis have been elucidated, with their activation appearing to be cell-type specific:

The Extrinsic (Death Receptor) Pathway: In some cellular contexts, such as human lymphocytes, the DSBs generated from O(6)MeG processing trigger apoptosis via stabilization of the p53 tumor suppressor protein. nih.gov Activated p53 can then upregulate the expression of the Fas/CD95/Apo-1 death receptor, sensitizing the cell to extrinsic apoptotic signals. nih.gov This pathway culminates in the activation of initiator caspase-8 and subsequent executioner caspases.

The Intrinsic (Mitochondrial) Pathway: In other cell types, including rodent fibroblasts, the apoptotic response to O(6)MeG is independent of p53 and the Fas receptor. nih.gov Instead, the DDR signals initiated by DSBs lead to the activation of the intrinsic mitochondrial pathway. This is characterized by a decrease in the level of the anti-apoptotic protein Bcl-2, leading to mitochondrial outer membrane permeabilization (MOMP). nih.gov MOMP allows for the release of cytochrome c from the mitochondria into the cytoplasm, which then contributes to the formation of the apoptosome and the activation of initiator caspase-9, followed by the activation of executioner caspase-3. nih.gov

A complex signaling network involving various kinases is activated in response to O(6)MeG processing. This includes the early activation of ATM, H2AX, and CHK1, followed by a later, amplified activation of these proteins along with CHK2 and the stress-activated JNK kinase, which collectively orchestrate the cell cycle arrest and apoptotic response. mit.eduresearchgate.net

Table 1: Key Proteins in O(6)MeG-Induced Programmed Cell Death
Protein/ComplexFunction in O(6)MeG-Induced ApoptosisAssociated Pathway
Mismatch Repair (MMR) System (e.g., MutSα)Recognizes O(6)MeG:T mismatches and initiates futile repair cycles, leading to secondary lesions (SSBs, DSBs). nih.govnih.govUpstream Signaling
p53Stabilized in response to DSBs, transcriptionally upregulates pro-apoptotic targets like the Fas receptor. nih.govExtrinsic Pathway
Fas/CD95/Apo-1Death receptor activated by p53 upregulation, initiating the extrinsic apoptotic cascade. nih.govExtrinsic Pathway
Caspase-8Initiator caspase for the extrinsic pathway, activated following Fas receptor engagement. nih.govExtrinsic Pathway
Bcl-2Anti-apoptotic protein whose expression is decreased, promoting mitochondrial permeabilization. nih.govIntrinsic Pathway
Cytochrome cReleased from mitochondria following a decline in Bcl-2; essential for apoptosome formation. nih.govIntrinsic Pathway
Caspase-9Initiator caspase for the intrinsic pathway, activated within the apoptosome. nih.govIntrinsic Pathway
Caspase-3Executioner caspase activated by both pathways, cleaves cellular substrates to execute apoptosis. nih.govConvergent Execution
ATM/CHK2Key kinases in the DNA damage response that signal the presence of DSBs to cell cycle and apoptotic machinery. mit.eduresearchgate.netUpstream Signaling

Chromosomal Instability and Aberrations Associated with O(6)-Methyl-2'-deoxyguanosine

The persistence of O(6)-Methyl-2'-deoxyguanosine is a significant source of genomic and chromosomal instability. This instability arises from the cell's attempts to replicate DNA containing this lesion and the subsequent processing by the DNA Mismatch Repair (MMR) system. The consequences range from point mutations to gross chromosomal rearrangements.

The most fundamental form of genetic instability induced by O(6)MeG is its mutagenic potential. During DNA replication, the altered guanine base preferentially pairs with thymine. If the O(6)MeG:T mispair is not corrected and the cell undergoes another round of replication, it results in a permanent G:C to A:T transition mutation. nih.govcymitquimica.com This is a hallmark mutation associated with exposure to alkylating agents.

Beyond point mutations, O(6)MeG is a potent inducer of more severe chromosomal aberrations, a process that is also dependent on a functional MMR pathway. nih.gov The futile cycling of the MMR system at O(6)MeG:T sites, which generates single-strand gaps, can stall and collapse replication forks in subsequent S-phases. nih.govnih.gov The resolution of these collapsed forks can lead to the formation of DNA double-strand breaks (DSBs), which are precursors to various chromosomal abnormalities. researchgate.netresearchgate.net

Research has identified several types of chromosomal aberrations associated with the persistence of O(6)MeG:

Sister Chromatid Exchanges (SCEs): One of the most sensitive indicators of O(6)MeG-induced genotoxicity is a significant increase in the frequency of SCEs. nih.govresearchgate.net SCEs are the result of homologous recombination processes, likely employed by the cell to repair DNA damage, such as DSBs, encountered during replication. nih.gov The induction of SCEs by O(6)MeG is dependent on the MMR system, supporting the model that MMR processing of the primary lesion leads to the secondary DNA breaks that necessitate such recombinational repair. nih.gov

Chromosomal Breaks: The formation of DSBs can directly manifest as chromatid or chromosome breaks if left unrepaired or if misrepaired by cellular processes like non-homologous end joining (NHEJ). researchgate.net These breaks can be observed cytogenetically and represent a severe form of DNA damage.

Chromosomal Fragmentation and Micronuclei Formation: In cases of extensive damage, chromosomes can undergo fragmentation. researchgate.net Acentric fragments or whole chromosomes that fail to properly segregate during mitosis can be enclosed in their own small, separate nuclei, known as micronuclei. The presence of micronuclei is a well-established biomarker of chromosomal instability and genotoxic exposure. researchgate.net

This induction of chromosomal damage often coincides with a cell cycle arrest in the G2/M phase, which is a checkpoint that allows the cell to attempt repair before proceeding to mitosis. researchgate.net However, if the damage is too extensive, this arrest can lead to apoptosis or, if the checkpoint is bypassed, result in mitotic catastrophe and the propagation of chromosomal aberrations to daughter cells.

Table 2: Chromosomal Aberrations Associated with O(6)MeG
Type of AberrationMechanistic Link to O(6)-Methyl-2'-deoxyguanosineKey Cellular Processes Involved
G:C to A:T Transition MutationsO(6)MeG mispairs with thymine during DNA replication, which becomes fixed as an A:T pair in the subsequent replication round. nih.govcymitquimica.comDNA Replication
Sister Chromatid Exchanges (SCEs)Induced as a consequence of MMR-dependent processing of O(6)MeG:T mismatches, leading to DNA breaks that are repaired via homologous recombination. nih.govresearchgate.netMismatch Repair (MMR), Homologous Recombination
Chromosomal BreaksResult from unrepaired or misrepaired DNA double-strand breaks (DSBs) that form following replication fork collapse at sites of futile MMR activity. researchgate.netMismatch Repair (MMR), DNA Replication, DNA Repair (e.g., NHEJ)
Chromosomal FragmentationOccurs with high levels of DNA damage, where multiple DSBs lead to the shattering of chromosomes. researchgate.netDNA Replication, Mismatch Repair (MMR)
Micronuclei FormationAcentric chromosome fragments or whole chromosomes that are lost during mitosis due to O(6)MeG-induced damage form separate micronuclei. researchgate.netMitosis, Chromosome Segregation

Structural Biology of O 6 Methyl 2 Deoxyguanosine in Dna and Its Protein Interactions

Conformational Changes in DNA Duplexes Induced by O(6)-Methyl-2'-deoxyguanosine Adduction

The presence of O(6)-methyl-2'-deoxyguanosine (O6-MeG), a significant DNA lesion induced by alkylating agents, introduces notable conformational changes within the DNA duplex. nih.govacs.org These structural perturbations are critical as they influence the recognition and processing of this lesion by various cellular proteins, including DNA polymerases and repair enzymes. The impact on DNA structure is dependent on the base it is paired with, most commonly cytosine (C) or thymine (B56734) (T).

When paired with cytosine, O6-MeG typically forms a "wobble" base pair. pnas.orgatdbio.com This non-canonical pairing geometry, observed through NMR studies in solution, involves a shift of the bases relative to each other compared to a standard Watson-Crick G:C pair. nih.govatdbio.com This distortion can lead to a significant decrease in the thermal stability of the DNA duplex, with melting temperatures (Tm) dropping by as much as 19–26 °C. nih.gov However, under certain conditions, such as within the confines of Z-DNA, an O6-MeG:C pair can adopt a Watson-Crick-like conformation. nih.gov

The pairing of O6-MeG with thymine, a common misincorporation during DNA replication, results in a structure that more closely resembles a canonical Watson-Crick base pair. nih.govpnas.org This structural mimicry is a key factor in the mutagenicity of O6-MeG, as it can be accommodated within the active sites of DNA polymerases. pnas.orgnih.gov Despite this structural similarity, the O6-MeG:T pair is thermodynamically less stable than a G:C pair and even less stable than an O6-MeG:C wobble pair. pnas.orgatdbio.com Structural studies have revealed the formation of a single hydrogen bond in the O6-MeG:T mispair. pnas.org

The orientation of the methyl group on the O6 position of guanine (B1146940) also plays a role in the resulting DNA conformation. In crystal structures of DNA duplexes containing O6-MeG, the methyl group has been observed to protrude into the major groove of the DNA helix. rcsb.org This can affect the local DNA structure and its interaction with proteins. The conformation of the glycosidic bond of O6-MeG can also differ from that of unmodified guanine. For instance, in some contexts, O6-MeG adopts an anti conformation to avoid steric clashes. pnas.org

Table 1: Conformational and Stability Effects of O(6)-Methyl-2'-deoxyguanosine in DNA Duplexes

Base PairConformationImpact on Duplex StabilityReference
O6-MeG:CWobble-like pair at neutral pHDecreased thermal stability (Tm reduction of 19-26°C) nih.govpnas.org
O6-MeG:TWatson-Crick-like geometryRelatively unstable, forms one hydrogen bond nih.govpnas.org
O6-MeG in Z-DNAWatson-Crick-like O6-MeG:C pairNot specified nih.gov

DNA Polymerase Interactions with O(6)-Methyl-2'-deoxyguanosine Lesions

The interaction of DNA polymerases with O6-MeG lesions is a critical determinant of the mutagenic potential of this adduct. DNA polymerases must navigate this altered template base during replication, and their efficiency and fidelity in doing so vary significantly.

Mechanisms of Translesion Synthesis (TLS) Past O(6)-Methyl-2'-deoxyguanosine

Translesion synthesis (TLS) is a cellular mechanism that allows DNA replication to proceed across DNA lesions, including O6-MeG. This process is often carried out by specialized TLS polymerases, which have more open active sites that can accommodate damaged bases.

Studies have shown that several DNA polymerases are involved in the bypass of O6-MeG. For instance, in human cells, Pol η and Pol ζ have been implicated in the error-prone bypass of straight-chain O6-alkyl-dG lesions, leading to G→A mutations. nih.gov In contrast, Pol κ appears to preferentially incorporate the correct nucleotide, dCMP, opposite branched-chain O6-alkyl-dG lesions. nih.gov The knockdown of specific TLS polymerases, such as pol η, pol ι, pol ζ, or Rev1, can reduce the mutation frequency of certain DNA adducts, indicating their involvement in error-prone synthesis. acs.org

The structural basis for TLS past O6-MeG has been investigated for several polymerases. For example, crystal structures of human DNA polymerase η (hpol η) in complex with an O6-MeG-containing template revealed that the enzyme can accommodate both dCTP and dTTP opposite the lesion with similar efficiencies. rcsb.orgresearchgate.net The O6-MeG:dTTP pair forms a Watson-Crick-like geometry with two hydrogen bonds, while the O6-MeG:dCTP pair adopts a sheared configuration. rcsb.orgrcsb.org

Fidelity and Error Discrimination Properties of DNA Polymerases

High-fidelity DNA polymerases, which are responsible for the bulk of DNA replication, generally exhibit reduced efficiency when encountering an O6-MeG lesion. pnas.org The rate of nucleotide incorporation opposite O6-MeG is significantly slower compared to replication of an unmodified guanine. pnas.orgucl.ac.uk

Despite the reduced efficiency, these polymerases often misincorporate thymine opposite O6-MeG at a higher frequency than cytosine. pnas.orgacs.org For example, with DNA polymerase β (pol β), the efficiency of inserting T opposite O6-MeG is approximately 20-fold higher than inserting C in the presence of Mg2+. acs.org This preference for T misincorporation is a key contributor to the G to A transition mutations associated with O6-MeG. ucl.ac.uk

The structural basis for this error discrimination lies in the ability of the O6-MeG:T pair to mimic a canonical Watson-Crick base pair, allowing it to fit into the polymerase active site and evade proofreading mechanisms. pnas.orgnih.gov X-ray crystal structures have shown that both T·O6MeG and C·O6MeG base pairs adopt different conformations in the polymerase active site compared to their conformations in free duplex DNA. pnas.org For instance, in a high-fidelity polymerase from Bacillus stearothermophilus, the binding of the polymerase induces a change in the T·O6MeG pair that creates a favorable interaction. pnas.org In the case of C·O6MeG pairs, a rare tautomer of cytosine is stabilized within the polymerase complex to facilitate a conformation that mimics a standard base pair. pnas.org

The type of metal ion present in the active site can also influence fidelity. For pol β, substituting Mn2+ for Mg2+ increases the insertion efficiency for both C and T opposite O6-MeG, with a more pronounced effect on T incorporation. acs.org

Table 2: Kinetic Parameters for Nucleotide Incorporation Opposite O(6)-Methyl-2'-deoxyguanosine by DNA Polymerases

PolymeraseIncoming NucleotideMetal IonRelative Efficiency (kpol/KD)Reference
High-fidelity (Bacillus stearothermophilus)dCTPNot specifiedLower than for G pnas.org
High-fidelity (Bacillus stearothermophilus)dTTPNot specified~11-fold higher than dCTP pnas.org
DNA Polymerase βdCTPMg2+~300-fold lower than C opposite G acs.org
DNA Polymerase βdTTPMg2+~20-fold higher than dCTP acs.org
DNA Polymerase βdCTPMn2+~2-fold increase over Mg2+ acs.org
DNA Polymerase βdTTPMn2+~10-fold increase over Mg2+ acs.org

High-Resolution Structural Analysis of MGMT Complexed with O(6)-Methyl-2'-deoxyguanosine-Containing DNA

O(6)-methylguanine-DNA methyltransferase (MGMT) is a crucial DNA repair protein that directly reverses the methylation damage at the O6 position of guanine. nih.govmdpi.com It functions as a "suicide" enzyme, transferring the methyl group from O6-MeG to one of its own cysteine residues. atdbio.commdpi.com This action restores the normal guanine base in the DNA but inactivates the MGMT protein. atdbio.com

While a high-resolution structure of MGMT complexed with O6-MeG-containing DNA is challenging to obtain due to the transient nature of the interaction, structural models and studies of related complexes have illuminated the repair process. These studies suggest that the enzyme flips the O6-MeG base out of the DNA helix and into its active site. This base-flipping mechanism allows the enzyme to access the methyl group for transfer to its active site cysteine. The expression of the MGMT gene is a critical factor in the resistance of tumor cells to alkylating chemotherapeutic agents. oup.com

Molecular Modeling and Spectroscopic Studies of O(6)-Methyl-2'-deoxyguanosine Analogs in DNA

To better understand the structural and functional consequences of O6-MeG and to develop tools for its detection, researchers have synthesized and studied various analogs of this lesion. These studies often employ molecular modeling and spectroscopic techniques to probe the interactions of these analogs within the DNA duplex.

Nucleoside analogs with modified base moieties have been created to achieve a more favorable interaction with O6-MeG compared to natural nucleotides. nih.govacs.org These include benzimidazolinone and benzimidazole (B57391) nucleotides, as well as their derivatives with extended π-surfaces like naphthimidazolinone. nih.govacs.orgrcsb.org These analogs often form more stable pairs with O6-MeG than with unmodified guanine, likely due to a combination of hydrogen bonding and enhanced stacking interactions. nih.govacs.org

X-ray crystallography and NMR spectroscopy have been instrumental in characterizing the structures of DNA duplexes containing these analogs opposite O6-MeG. nih.gov For example, the structure of a DNA duplex with naphthimidazolinone inserted opposite O6-MeG revealed complex interactions, including the analog stacking within the duplex. nih.govacs.org These experimental findings are supported by computational studies and UV melting experiments, which show a stabilizing effect of these synthetic probes when paired with O6-MeG. nih.gov

The development of these analogs not only provides valuable tools for studying the biological consequences of O6-MeG but also holds promise for the development of diagnostic probes for detecting this specific type of DNA damage. nih.govacs.org

Advanced Methodologies for Research Detection and Quantification of O 6 Methyl 2 Deoxyguanosine

High-Sensitivity Mass Spectrometry-Based Techniques

Mass spectrometry (MS) coupled with liquid chromatography (LC) stands as a gold standard for the analysis of DNA adducts due to its high specificity and sensitivity. These methods allow for the direct measurement of the adduct and its fragments, providing unambiguous identification and quantification.

High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is a powerful and highly sensitive technique for the quantification of O6-Me-dG in biological samples. nih.gov This method involves the separation of the DNA hydrolysate components by HPLC, followed by ionization of the eluent using electrospray ionization (ESI). The resulting ions are then analyzed by tandem mass spectrometry (MS/MS), which provides excellent selectivity and sensitivity for detecting specific molecules.

In a typical HPLC-ESI-MS/MS workflow, DNA is first isolated from the sample and enzymatically hydrolyzed to its constituent deoxynucleosides. The resulting mixture is then injected into the HPLC system. A reversed-phase C18 column is commonly used to separate O6-Me-dG from other deoxynucleosides and potential contaminants. The separated components then enter the mass spectrometer.

ESI is a soft ionization technique that allows for the gentle transfer of ions from the liquid phase to the gas phase, minimizing fragmentation of the analyte. In the mass spectrometer, the precursor ion corresponding to O6-Me-dG is selected and fragmented. The resulting product ions are then detected, providing a highly specific "fingerprint" for the molecule. This process, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and allows for the detection of very low levels of the adduct. dovepress.comfabad.org.tr

One study developed a highly sensitive quantitative method using HPLC column switching coupled to ESI-MS/MS to simultaneously measure O6-Me-dG and other DNA lesions. nih.gov The limit of quantification for O6-Me-dG was reported to be 24 fmol on column, with a linear range of 0.24-125 pmol/ml. nih.gov In another study, treatment of mice with N-methyl-N-nitrosourea resulted in O6-Me-dG levels of 1700 ± 80 adducts per 108 nucleotides in the liver, demonstrating the method's utility in detecting adducts formed by known carcinogens. nih.gov

ParameterValueReference
Limit of Quantification (LOQ)24 fmol on column nih.gov
Linearity Range0.24-125 pmol/ml nih.gov
Inter-day Precision1.7% to 9.3% nih.gov

Liquid Chromatography-UV-Tandem Mass Spectrometry (LC-UV-MS/MS) is another robust method for the detection and quantification of O6-Me-dG. nih.gov This technique combines the separation power of HPLC with the detection capabilities of both UV absorbance and tandem mass spectrometry. The inclusion of a UV detector in-line with the MS/MS system allows for the simultaneous quantification of the normal deoxynucleosides, providing an internal reference for calculating the adduct frequency. nih.govacs.org

In this approach, after the enzymatic digestion of DNA, the resulting deoxynucleosides are separated by HPLC. The eluent first passes through a UV detector, where the absorbance of the unmodified deoxynucleosides, such as 2'-deoxyguanosine (B1662781) (dG), is measured. This allows for the precise determination of the total amount of dG in the sample. Subsequently, the eluent flows into the ESI source of the tandem mass spectrometer for the sensitive and specific quantification of O6-Me-dG.

A key advantage of this method is the elimination of potential interference from methylated RNA, as the assay is selective for deoxyribonucleosides. nih.govresearchgate.net Research has demonstrated the high sensitivity of this assay, with limits of detection and quantification for O6-Me-dG reported to be 43 fmol and 0.085 pmol, respectively. nih.govacs.org This method has been successfully applied to measure O6-Me-dG levels in DNA from rat livers treated with the methylating agent N-methyl-N-nitrosourea (MNU), where levels of 14.8 O6-Me-dG adducts per 105 dG were detected. nih.govacs.org

ParameterValueReference
Limit of Detection (LOD)43 fmol nih.govacs.org
Limit of Quantification (LOQ)0.085 pmol nih.govacs.org
Intra-assay Reproducibility (CV)1.7% acs.org
Inter-assay Reproducibility (CV)3.4% acs.org

Isotope dilution mass spectrometry is considered the most accurate method for the absolute quantification of analytes in complex mixtures. nih.govresearchgate.net This technique involves the addition of a known amount of a stable isotope-labeled internal standard to the sample prior to analysis. The internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., 2H, 13C, 15N).

For the quantification of O6-Me-dG, a stable isotope-labeled analog, such as [2H3]O6-Me-dG, is synthesized and added to the DNA hydrolysate. nih.gov This internal standard co-elutes with the endogenous O6-Me-dG during HPLC separation and is detected by the mass spectrometer. By measuring the ratio of the signal intensity of the endogenous analyte to that of the internal standard, a precise and accurate quantification can be achieved. This approach effectively corrects for any sample loss during preparation and for variations in ionization efficiency in the mass spectrometer. sfrbm.org

The use of isotope dilution has enabled highly sensitive detection of O6-Me-dG, with limits of quantification reported to be less than or equal to 0.2 adducts per 108 nucleotides. nih.gov This level of sensitivity allows for the measurement of background levels of the adduct in untreated animals. nih.gov For example, in untreated mice, O6-Me-dG levels were found to range from undetectable to 5.5 ± 6.7 adducts per 108 nucleotides. nih.gov

Immunological Assays for O(6)-Methyl-2'-deoxyguanosine Adducts

Immunological assays offer an alternative to mass spectrometry-based methods for the detection of DNA adducts. These techniques rely on the high specificity of antibodies that recognize and bind to the target adduct.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological technique for the quantification of antigens. In a competitive ELISA for O6-Me-dG, a microtiter plate is coated with an antibody specific for the adduct. The sample containing an unknown amount of O6-Me-dG is mixed with a fixed amount of enzyme-labeled O6-Me-dG (the competitor). This mixture is then added to the antibody-coated wells.

The free O6-Me-dG from the sample and the enzyme-labeled O6-Me-dG compete for binding to the limited number of antibody sites. After an incubation period, the unbound components are washed away. A substrate for the enzyme is then added, and the resulting color change is measured using a spectrophotometer. The intensity of the color is inversely proportional to the amount of O6-Me-dG in the original sample. A standard curve is generated using known concentrations of O6-Me-dG to determine the concentration in the unknown samples. The validation of such an assay involves assessing its sensitivity, specificity, accuracy, and precision. nih.gov

While specific ELISA kits for O6-Me-dG are available for research purposes, detailed performance characteristics from peer-reviewed development and validation studies are less commonly published than for MS methods. However, the general principles of competitive ELISA are well-established for other DNA adducts like 8-hydroxy-2'-deoxyguanosine. thermofisher.com

Immunohistochemistry (IHC) is a powerful technique that allows for the visualization of the distribution of a specific antigen within a tissue sample. For the detection of O6-Me-dG, tissue sections are incubated with a primary antibody that specifically binds to the adduct. A secondary antibody, which is conjugated to an enzyme or a fluorescent dye, is then used to detect the primary antibody.

This method provides valuable spatial information about the location of DNA damage within different cell types and tissues. For instance, IHC can be used to identify which cells in a particular organ have the highest levels of O6-Me-dG following exposure to a genotoxic agent. While IHC is generally considered a semi-quantitative technique, digital image analysis can be employed to obtain more quantitative data on staining intensity and distribution. researchgate.net

The selection of a highly specific and sensitive primary antibody is crucial for reliable IHC results. Studies evaluating different antibody clones for the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) have highlighted the importance of antibody validation to ensure accurate detection. nih.govjohnshopkins.edu Similar validation would be essential for antibodies targeting the O6-Me-dG adduct itself.

Immunoslot Blot Assay Applications

The immunoslot blot (ISB) assay is a highly sensitive technique utilized for the detection and quantification of specific DNA adducts, including O(6)-alkylated guanines. This method relies on the use of monoclonal antibodies that specifically recognize and bind to the target adduct within a DNA sample. The fundamental steps of an ISB assay involve the denaturation of the DNA, immobilization of the single-stranded DNA onto a solid support such as a nitrocellulose membrane, and subsequent probing with a primary antibody specific for the adduct of interest. A secondary antibody, which is typically enzyme-linked or radiolabeled, is then used to detect the primary antibody, generating a signal that is proportional to the amount of the adduct present.

The ISB assay has been successfully applied to the quantification of various O(6)-alkylguanine adducts. For instance, a quantitative immunoslot blot assay has been developed for O(6)-carboxymethyl-2'-deoxyguanosine, a structurally related adduct, in human blood DNA. nih.gov This particular assay demonstrated a detection limit of 15 O(6)-carboxymethylguanine adducts per 10^8 bases, with levels in volunteers on a high-meat diet ranging from 35 to 80 adducts per 10^8 bases. nih.gov While this application is for a related compound, the principles and sensitivity are directly relevant to the detection of O(6)-Me-dG, provided a specific and high-affinity monoclonal antibody is available.

More recently, a novel slot-blot assay has been developed that utilizes the DNA damage sensing protein Atl1, which recognizes a broad range of O(6)-alkylguanines, including O(6)-Me-dG. mdpi.comnih.gov This Atl1-based slot-blot (ASB) assay has been validated using calf thymus DNA treated with various alkylating agents and has shown that its signals are directly proportional to the levels of O(6)-Me-dG. mdpi.comnih.gov The sensitivity of this assay is comparable to that of traditional immunoslot blots, with detection limits for O(6)-Me-dG reported to be in the femtomole range. mdpi.com For example, in MCF 10A cells treated with temozolomide, the ASB assay was able to quantify O(6)-Me-dG levels at 1.34 fmoles per microgram of DNA. mdpi.comnih.gov

The table below summarizes the application and sensitivity of slot-blot based assays for O(6)-alkylated guanine (B1146940) adducts.

Assay TypeTarget AdductSample TypeDetection LimitReference
Immunoslot Blot (ISB)O(6)-carboxymethyl-2'-deoxyguanosineHuman Blood DNA15 adducts per 10^8 bases nih.gov
Atl1-based Slot Blot (ASB)O(6)-Methyl-2'-deoxyguanosineCultured Human Cells (MCF 10A)~0.9 fmole/µg DNA mdpi.comnih.gov

Chromatographic Separation Strategies for O(6)-Methyl-2'-deoxyguanosine Isolation and Analysis

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) coupled with sensitive detection methods, are cornerstones for the isolation and quantitative analysis of O(6)-Me-dG from complex biological matrices. These methods offer high resolution and specificity, allowing for the separation of O(6)-Me-dG from other nucleosides and DNA adducts.

A widely used and highly sensitive approach is the coupling of HPLC with tandem mass spectrometry (LC-MS/MS). This technique provides both separation based on the physicochemical properties of the analyte and highly specific detection based on its mass-to-charge ratio and fragmentation pattern. For the analysis of O(6)-Me-dG, DNA is first enzymatically or chemically hydrolyzed to its constituent deoxynucleosides. The resulting mixture is then injected into the HPLC system for separation, followed by detection with the mass spectrometer. The use of isotopically labeled internal standards, such as [2H3]O(6)-MedG, is crucial for accurate quantification, as it corrects for variations in sample processing and instrument response. nih.gov

Several studies have detailed the development and application of LC-MS/MS methods for O(6)-Me-dG quantification. These methods have demonstrated remarkable sensitivity, with limits of detection in the femtomole range. For example, one LC-UV-MS/MS assay reported a limit of detection of 43 fmol for O(6)-Me-dG. nih.gov Another method utilizing HPLC with column switching coupled to electrospray ionization tandem mass spectrometry (ESI-MS/MS) reported a limit of quantification of 24 fmol on column for O(6)-mdGuo.

These highly sensitive methods have been applied to quantify O(6)-Me-dG in various biological samples, including calf thymus DNA and the livers of rats treated with the alkylating agent N-methyl-N-nitrosourea (MNU). nih.gov In MNU-treated rats, the levels of O(6)-Me-dG were found to be 14.8 adducts per 10^5 dG. nih.gov

The following table provides an overview of the performance of different chromatographic methods for the analysis of O(6)-Methyl-2'-deoxyguanosine.

Chromatographic MethodDetection MethodLimit of Detection/QuantificationApplicationReference
HPLC-UV-MS/MSUV and Tandem Mass Spectrometry43 fmol (LOD)Quantification in DNA from MNU-treated rats nih.gov
HPLC with Column SwitchingESI-MS/MS24 fmol on column (LOQ)Simultaneous determination of multiple DNA adducts

Research Models and Experimental Systems for Studying O 6 Methyl 2 Deoxyguanosine

In Vitro Systems for O(6)-Methyl-2'-deoxyguanosine Formation, Repair, and Replication Studies

In vitro systems provide a controlled environment to dissect the fundamental biochemical processes involving O6-Me-dG. These cell-free systems are essential for studying the formation of this adduct, its repair by specific enzymes, and its impact on DNA replication.

The formation of O6-Me-dG can be studied by reacting DNA or deoxynucleosides with methylating agents in vitro. For instance, nitrosated glycine (B1666218) derivatives have been shown to react with DNA to form both O6-Me-dG and O(6)-carboxymethyl-2'-deoxyguanosine (O6-CMdG) concurrently. oup.comnih.gov Similarly, reacting glycine with nitric oxide in the presence of oxygen can lead to the formation of O6-Me-dG in calf thymus DNA, particularly at higher concentrations of the reactants. nih.gov The diazo compound L-azaserine is also widely used as a chemical probe in cellular studies to induce the formation of O6-Me-dG and O6-CMdG. acs.org

The repair of O6-Me-dG is primarily carried out by the DNA repair protein O(6)-alkylguanine-DNA alkyltransferase (AGT), also known as O(6)-methylguanine-DNA methyltransferase (MGMT). nih.govfrontiersin.org In vitro studies have been crucial in characterizing the kinetics and mechanism of this repair process. A high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI+-MS/MS) based approach has been developed to analyze the kinetics of AGT-mediated repair of O6-Me-dG in specific DNA sequences. nih.gov These studies have revealed that AGT transfers the methyl group from O6-Me-dG to a cysteine residue within its active site in a rapid reaction. nih.govnih.gov While human MGMT is highly effective at repairing various O6-alkylguanine adducts, it shows lower efficiency for other lesions like O4-methylthymine. mdpi.com

The effect of O6-Me-dG on DNA replication has been investigated using in vitro replication assays with purified DNA polymerases. These studies have shown that O6-Me-dG can be bypassed by various DNA polymerases, often leading to misincorporation of nucleotides. nih.gov For example, both yeast and human DNA polymerase η (Pol η) are capable of replicating past O6-Me-dG lesions. acs.org Pol η is reportedly more efficient than DNA polymerase δ (Pol δ) in bypassing this lesion. acs.org

Cellular Models for Investigating O(6)-Methyl-2'-deoxyguanosine Induction and Biological Responses

Cellular models are indispensable for understanding how O6-Me-dG is induced by chemical agents and the subsequent biological responses within a living cell.

Mammalian cell lines, such as lymphoma cells and fibroblasts, are widely used to study the effects of O6-Me-dG. These cells can be treated with alkylating agents to induce the formation of O6-Me-dG and other DNA adducts. frontiersin.org Human lymphoid cell lines that are proficient in repairing O6-Me-dG (Mex+) contain thousands of molecules of the repair enzyme MGMT per cell. nih.gov In contrast, repair-deficient cell lines (Mex-) lack detectable levels of this enzyme. nih.gov This difference makes them excellent models to study the role of MGMT in protecting cells from the toxic and mutagenic effects of alkylating agents.

Studies using primary mouse embryo fibroblasts have shown that cells deficient in MGMT are significantly more sensitive to the toxic effects of chemotherapeutic alkylating agents. nih.gov Cancer-associated fibroblasts (CAFs), a key component of the tumor microenvironment, are also being investigated for their role in hematologic malignancies like lymphoma. frontiersin.org Furthermore, V79 Chinese hamster lung cells have been used to demonstrate the formation of DNA-protein cross-links involving N7-methyl-2'-deoxyguanosine, another product of DNA methylation. pnas.org

Microbial and yeast systems, particularly Escherichia coli and Saccharomyces cerevisiae, have been instrumental in O6-Me-dG research due to their genetic tractability and rapid growth. These model organisms have been used to study the mutagenic properties of O6-Me-dG and the DNA repair pathways that counteract its effects. nih.gov

For example, plasmids containing a site-specific O6-Me-dG adduct have been replicated in E. coli to study the resulting mutations. nih.gov These studies have confirmed that O6-Me-dG predominantly induces G to A transition mutations. nih.gov E. coli also possesses its own DNA repair enzymes that can act on alkylated bases. nih.gov A comparison of the metabolic enzymes of E. coli and S. cerevisiae reveals a common core of enzymes that have been largely conserved. nih.gov

Yeast functional assays have been employed to study the mutagenic potential of agents that form O6-Me-dG. For instance, a plasmid containing the human p53 cDNA sequence was treated with potassium diazoacetate (KDA), which generates both O6-Me-dG and O6-CMdG, and then transformed into yeast cells to characterize the resulting mutation spectrum. oup.comnih.gov These models allow for the detailed analysis of mutation patterns induced by specific DNA adducts. oup.comnih.gov

Utilization of O(6)-Methyl-2'-deoxyguanosine-Modified Oligonucleotides and Plasmids in Mechanistic Inquiries

The chemical synthesis of oligonucleotides and plasmids containing a site-specific O6-Me-dG adduct has been a cornerstone of mechanistic studies. These tools allow researchers to investigate the precise structural and functional consequences of this lesion at a defined position within a DNA sequence.

O6-Me-dG-modified oligonucleotides are used to study the structural perturbations caused by the adduct in duplex DNA. nih.gov They are also essential substrates for in vitro repair and replication assays. nih.gov For example, duplexes containing O6-Me-dG have been used to measure the repair kinetics by recombinant human AGT protein. nih.gov Furthermore, these modified oligonucleotides can be incorporated into larger DNA structures, such as plasmids, to study mutagenesis in cellular systems.

Emerging Research Frontiers and Perspectives on O 6 Methyl 2 Deoxyguanosine

Interplay of O(6)-Methyl-2'-deoxyguanosine with Epigenetic Landscape Alterations

The biological impact of O(6)-Me-dG is profoundly influenced by the epigenetic state of the cell, particularly the expression of the MGMT gene. The regulation of MGMT is a classic example of epigenetic control, where its expression is not altered by changes in the DNA sequence but by reversible modifications to DNA and histone proteins. frontiersin.org Transcriptional silencing of the MGMT gene is a common event in various cancers and is strongly associated with hypermethylation of CpG islands within its promoter region. frontiersin.orgaacrjournals.orgnih.gov This methylation acts as a signal to recruit proteins that condense chromatin and repress gene expression, leading to a deficiency in MGMT protein. nih.gov Consequently, cells with a silenced MGMT gene are unable to efficiently repair O(6)-Me-dG, rendering them hypersensitive to the cytotoxic and mutagenic effects of alkylating agents. aacrjournals.org

Histone modifications are also critical in regulating MGMT expression. Studies have shown a direct correlation between the acetylation of histones H3 and H4 and active MGMT expression. aacrjournals.orgspandidos-publications.com Acetylated histones are associated with a more open chromatin structure, facilitating access for transcription machinery. aacrjournals.org Conversely, histone deacetylation contributes to MGMT silencing. nih.gov Research indicates that while CpG methylation is the dominant mechanism for silencing MGMT, histone deacetylation also plays a significant role. nih.gov For instance, treatment with inhibitors of DNA methylation can strongly up-regulate MGMT expression in silenced cell lines, and this effect is significantly enhanced when combined with an inhibitor of histone deacetylase. nih.gov

The interplay is reciprocal; while epigenetic modifications regulate the repair of O(6)-Me-dG, the presence of DNA adducts can, in turn, influence the epigenetic landscape. There is a complex crosstalk between various epigenetic modifications, such as DNA methylation, histone methylation, and histone acetylation, which collectively determine gene expression patterns. frontiersin.orgnih.gov For example, some proteins that bind to methylated DNA can also recruit histone modifying enzymes, creating a feedback loop that reinforces gene silencing. wikipedia.org The presence of N6-methyladenosine (m6A), another type of nucleic acid modification, has also been shown to crosstalk with histone modifications, highlighting the intricate network of epigenetic regulation that can be impacted by DNA-damaging agents and their resulting adducts. frontiersin.orgnih.gov

Epigenetic ModificationAssociated Protein/ProcessEffect on MGMT ExpressionConsequence for O(6)-Me-dG
DNA Methylation DNA Methyltransferase 1 (DNMT1) nih.govSilencing/Repression frontiersin.orgaacrjournals.orgIncreased accumulation of O(6)-Me-dG
Histone Acetylation Histone Acetyltransferases (HATs)Activation/Expression aacrjournals.orgspandidos-publications.comEfficient repair of O(6)-Me-dG
Histone Deacetylation Histone Deacetylases (HDACs)Silencing/Repression nih.govIncreased accumulation of O(6)-Me-dG
Histone Methylation Histone Lysine Demethylases (KDMs) wikipedia.orgCan activate or repressIndirectly affects O(6)-Me-dG levels

O(6)-Methyl-2'-deoxyguanosine in the Context of Complex Genotoxic Stress Environments

In reality, cellular DNA is rarely exposed to a single genotoxic agent but rather to a complex mixture of chemicals from endogenous and environmental sources. nih.govplos.org This results in a diverse spectrum of DNA lesions, including not only O(6)-Me-dG but also other alkylated bases, oxidized bases like 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxo-dG), bulky adducts, and abasic sites. nih.govpnas.org The cellular response to O(6)-Me-dG in such a complex damage environment is multifaceted and depends on the interplay between various DNA repair pathways. nih.gov

The cell possesses a sophisticated network of DNA damage response mechanisms, including direct reversal repair by MGMT, base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR). nih.govnih.gov The presence of multiple types of lesions can influence the choice and efficiency of these repair pathways. For example, some studies have investigated the effects of combined exposures, such as to l-azaserine, which induces both O(6)-carboxymethyldeoxyguanosine (O(6)-CMdG) and O(6)-Me-dG. acs.orgresearchgate.net The relative levels and repair kinetics of these different adducts can influence cellular outcomes.

Development of Novel Research Tools and Chemical Probes Targeting O(6)-Methyl-2'-deoxyguanosine

Advancements in understanding O(6)-Me-dG biology are intrinsically linked to the development of sensitive and specific tools for its detection and study. nih.gov A variety of innovative methods and chemical probes have emerged, enabling researchers to quantify this lesion, analyze its repair kinetics, and probe its interactions within the cell. nih.govresearchgate.net

Mass spectrometry-based methods, particularly those using liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS), have become a gold standard for the accurate quantification of O(6)-Me-dG in DNA. nih.gov These techniques offer high sensitivity and specificity, allowing for the analysis of repair kinetics in different DNA sequence contexts. nih.gov Other mass spectrometry approaches, such as MALDI and DESI, are also being explored, although challenges remain in distinguishing O(6)-Me-dG from other methylated species. mdpi.com

Electrochemical biosensors represent a promising new frontier for detecting DNA modifications. researchgate.net These devices offer potential advantages such as low cost, high sensitivity, and simplicity of operation. researchgate.net For example, immunosensors have been developed that use specific antibodies to capture methylated DNA sequences, which can then be detected via an electrochemical signal. researchgate.net

In the realm of chemical biology, novel probes have been synthesized to specifically interact with and report on the presence of O(6)-Me-dG. These include synthetic nucleoside analogs, such as those derived from benzimidazole (B57391), which are designed to pair more stably with O(6)-Me-dG than with unmodified guanine (B1146940). nih.gov These analogs can be incorporated into DNA strands and used in various assays to detect the adduct. nih.gov Furthermore, a modified version of double barcoding sequencing technology, termed MADDD-seq, has been developed to simultaneously detect DNA damage, including O(6)-Me-dG, and mutations within the same assay. researchgate.net

More recently, a modified version of the O(6)-Me-dG nucleoside, O(6)-methyl-2'-deoxyguanosine-5'-triphosphate (O(6)-methyl-dGTP), has been evaluated as a potential therapeutic agent. childrensmercy.orgnih.gov This compound can be incorporated into DNA, inducing replication stress and cell death, even in cells resistant to conventional alkylating agents. childrensmercy.orgnih.gov

Research Tool/ProbePrinciple of OperationKey Application(s)Reference(s)
HPLC-ESI-MS/MS Chromatographic separation followed by mass-to-charge ratio analysis for specific identification and quantification.Analyzing repair kinetics of O(6)-Me-dG; quantifying adduct levels in biological samples. nih.gov
MADDD-seq A modified deep sequencing method that can identify the chemical signature of a DNA adduct.Simultaneous detection of O(6)-Me-dG and mutations in a genome-wide manner. researchgate.net
Electrochemical Immunosensors Uses specific antibodies to capture methylated DNA, which is then detected by an electrochemical signal.Sensitive detection of MGMT promoter methylation and potentially other DNA modifications. researchgate.net
Synthetic Nucleoside Analogs Nucleosides (e.g., from benzimidazole) designed to pair preferentially and stably with O(6)-Me-dG.Probing DNA structure; developing adduct-specific detection assays. nih.gov
SNAP-Capture Magnetic Beads Beads that specifically bind to a modified version of MGMT, allowing for simple assays of enzyme inhibition.High-throughput screening of potential MGMT inhibitors. tandfonline.com
O(6)-methyl-dGTP A triphosphate form of the nucleoside that can be incorporated into DNA by polymerases.Investigated as a potential anti-cancer agent that induces replication stress and DNA damage. childrensmercy.orgnih.gov

Future Directions in the Fundamental Research of O(6)-Methyl-2'-deoxyguanosine Biology

Despite significant progress, many questions surrounding the fundamental biology of O(6)-Me-dG remain. Future research is poised to explore several key frontiers, aiming to deepen our understanding of this critical DNA lesion and its implications for human health.

A primary area for future investigation is the intricate and dynamic interplay between O(6)-Me-dG, its repair by MGMT, and the broader epigenetic landscape. While the epigenetic silencing of MGMT is well-established, the reverse—how the presence of O(6)-Me-dG and the subsequent DNA damage response might signal back to alter the epigenome—is less understood. aacrjournals.orgnih.gov Elucidating these complex feedback loops could reveal new mechanisms of carcinogenesis and potential therapeutic targets.

Another critical direction is to better understand the processing of O(6)-Me-dG within the context of complex, physiological mixtures of DNA damage. acs.org Future studies will need to move beyond single-adduct systems to investigate how the cellular machinery prioritizes and coordinates the repair of diverse lesions simultaneously. This research is essential for accurately assessing the risk posed by environmental and endogenous genotoxins.

The continued development of more sensitive, specific, and high-throughput tools for detecting O(6)-Me-dG and other DNA adducts is paramount. nih.gov The ability to detect these lesions at very low levels in patient samples could lead to new biomarkers for cancer risk assessment, early detection, and monitoring therapeutic response. frontiersin.org Furthermore, refining chemical probes and nucleoside analogs will provide deeper insights into the structural and functional consequences of the adduct within DNA. nih.gov

Finally, exploring the therapeutic potential of molecules related to O(6)-Me-dG, such as O(6)-methyl-dGTP, represents an exciting avenue. childrensmercy.org Investigating the mechanisms by which this compound induces cell death, particularly in chemoresistant tumors, could pave the way for novel cancer therapies that exploit the very pathways cancer cells use to survive DNA damage. childrensmercy.orgnih.gov

Q & A

Basic Research Questions

Q. What experimental methods are recommended for detecting O⁶-Me-dG in DNA, and how do they address specificity challenges?

  • Methodology : O⁶-Me-dG can be selectively modified using a functionality transfer reaction with a thioguanosine-containing oligonucleotide (ODN). Subsequent labeling via click chemistry with fluorescent tags (e.g., FAM) or biotin enables sensitive detection in DNA .
  • Validation : Cross-validate results using HPLC coupled with mass spectrometry (e.g., GC-TOF-MS) to confirm adduct specificity, as non-specific oxidation products (e.g., 8-OHdG) may interfere .
  • Key Data : The method achieves ~1.4% conversion efficiency for free 2'-deoxyguanosine and 0.14% for DNA-incorporated O⁶-Me-dG under optimized conditions .

Q. How is O⁶-Me-dG synthesized, and what are critical considerations for purity and stability?

  • Synthesis : O⁶-Me-dG is prepared via alkylation of 2'-deoxyguanosine using methylating agents (e.g., dimethyl sulfate) under controlled pH. Protect the 3′,5′-hydroxyl groups with tetraisopropyldisiloxane (TIPS) to prevent side reactions .
  • Purification : Use silica gel chromatography (eluent: CH₂Cl₂/MeOH gradient) and confirm purity via TLC (Rf = 0.45 in 9:1 CHCl₃/MeOH) .
  • Stability : Store at -80°C in anhydrous DMSO to avoid hydrolysis. Monitor degradation via LC-MS over 6 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-O-Methyldeoxyguanosine
Reactant of Route 2
6-O-Methyldeoxyguanosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.